Decamethylcyclopentasiloxane

Catalog No.
S525356
CAS No.
541-02-6
M.F
C10H30O5Si5
M. Wt
370.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decamethylcyclopentasiloxane

CAS Number

541-02-6

Product Name

Decamethylcyclopentasiloxane

IUPAC Name

2,2,4,4,6,6,8,8,10,10-decamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane

Molecular Formula

C10H30O5Si5

Molecular Weight

370.77 g/mol

InChI

InChI=1S/C10H30O5Si5/c1-16(2)11-17(3,4)13-19(7,8)15-20(9,10)14-18(5,6)12-16/h1-10H3

InChI Key

XMSXQFUHVRWGNA-UHFFFAOYSA-N

SMILES

C[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)C

Solubility

In water, 1.7X10-2 mg/L at 25 °C

Synonyms

Decamethylcyclopentasiloxane; Dekamethylcyklopentasiloxan; Cyclopentasiloxane, decamethyl-.

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)C

Description

The exact mass of the compound Decamethylcyclopentasiloxane is 370.094 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.58e-08 min water, 1.7x10-2 mg/l at 25 °c. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Siloxanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emollient; Hair conditioning; Humectant; Solvent; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

Solvent

Due to its low viscosity and high volatility, D5 can be used as a solvent in some scientific applications. Research suggests it may be a "greener" alternative to traditional solvents in specific synthetic chemistry reactions []. However, more research is needed to determine its wider applicability as a solvent across various scientific fields.

Source

1:

Decamethylcyclopentasiloxane is a cyclic siloxane with the molecular formula C₁₀H₃₀O₅Si₅, commonly referred to as D5. It appears as a colorless and odorless liquid that is slightly volatile. The compound consists of five silicon atoms and five oxygen atoms arranged in a cyclic structure, with ten methyl groups attached to the silicon atoms . Its physical properties include:

  • Molecular Weight: 370.77 g/mol
  • Melting Point: -44°C
  • Boiling Point: 90°C at 10 mmHg
  • Density: 0.958 g/mL at 25°C
  • Solubility: Immiscible with water

Decamethylcyclopentasiloxane is classified as a volatile methylsiloxane and is primarily used in cosmetic formulations due to its emollient properties .

  • Skin Irritation: Prolonged or repeated exposure to D5 may cause mild skin irritation in some individuals [].
  • Inhalation: Inhalation of D5 vapors at high concentrations can irritate the respiratory tract [].
  • Environmental Impact: D5 is a volatile compound and may contribute to environmental concerns if not properly managed during manufacturing or disposal [].

Decamethylcyclopentasiloxane can be synthesized through the hydrolysis of dimethyldichlorosilane. This process yields a mixture of cyclic dimethylsiloxanes and polydimethylsiloxane, from which decamethylcyclopentasiloxane can be separated by distillation. In the presence of a strong base such as potassium hydroxide, the polymer/ring mixture can be equilibrated to maximize the yield of more volatile cyclic siloxanes .

The primary method for synthesizing decamethylcyclopentasiloxane involves:

  • Hydrolysis of Dimethyldichlorosilane: This reaction produces a mixture of cyclic dimethylsiloxanes.
  • Distillation: The cyclic siloxanes are separated from polydimethylsiloxane.
  • Equilibration with Strong Base: Using potassium hydroxide allows for the conversion of polymers to more volatile cyclic forms .

Decamethylcyclopentasiloxane is widely used in various applications, including:

  • Cosmetics: It serves as an emollient in products like deodorants, hair sprays, and skin care formulations.
  • Personal Care Products: Commonly found in hair conditioners for its ability to reduce breakage during brushing.
  • Industrial Use: Utilized as a dry-cleaning solvent and in formulations for silicone-based lubricants .

Studies have shown that decamethylcyclopentasiloxane does not significantly react with aqueous systems, indicating low hydrolytic sensitivity. Its environmental fate has been assessed through modeling studies that suggest it may escape into the atmosphere where it can undergo degradation by hydroxyl radicals .

Decamethylcyclopentasiloxane belongs to a family of cyclic siloxanes that includes other compounds such as:

  • Cyclotetrasiloxane (D4): Composed of four silicon atoms; known for being more volatile than D5.
  • Cyclohexasiloxane (D6): Contains six silicon atoms; less volatile but exhibits similar properties.

Comparison Table

CompoundSilicon AtomsMethyl GroupsVolatilityPrimary Use
Decamethylcyclopentasiloxane510ModerateCosmetics
Cyclotetrasiloxane48HighIndustrial solvents
Cyclohexasiloxane612LowPersonal care products

Decamethylcyclopentasiloxane is unique due to its balance of volatility and emollient properties, making it particularly suitable for cosmetic applications while being less toxic compared to other siloxanes .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Colorless volatile liquid; [Merck Index]

Color/Form

Colorless volatile liquid

Hydrogen Bond Acceptor Count

5

Exact Mass

370.09395673 g/mol

Monoisotopic Mass

370.09395673 g/mol

Boiling Point

210 °C

Flash Point

73 °C (163 °F) - closed cup

Heavy Atom Count

20

Density

0.9593 g/cu cm at 20 °C

LogP

8.03 (LogP)
log Kow = 8.06 (average of 8.03, 8.07 and 8.09 measurements)

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Appearance

Solid powder

Melting Point

-38 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0THT5PCI0R

Related CAS

32625-53-9

GHS Hazard Statements

Aggregated GHS information provided by 328 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 93 of 328 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 235 of 328 companies with hazard statement code(s):;
H226 (86.38%): Flammable liquid and vapor [Warning Flammable liquids];
H361 (32.77%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H412 (55.74%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (38.72%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Decamethylcyclopentasiloxane is a colorless liquid. It is slightly soluble in water. USE: Decamethylcyclopentasiloxane is an important commercial chemical that is used in antiperspirants, hair preparations, cosmetics and car wax products. It is also used to make silicone chemicals. EXPOSURE: Workers who use or produce decamethylcyclopentasiloxane may breathe in vapors or have direct skin contact. The general population is exposed through skin contact when using cosmetics, deodorants and car wax containing decamethylcyclopentasiloxane. Exposure can occur through inhalation from breathing in vapors from these products. Women receiving silicone breast implants may also be exposed to decamethylcyclopentasiloxane. If decamethylcyclopentasiloxane is released to air, it will be broken down by reaction with other chemicals. If released to water or soil, it is expected to bind to soil particles or suspended particles. Decamethylcyclopentasiloxane is not expected to move through soil. It is expected to move into air from wet soils or water surfaces. However, binding to soil and suspended particles may slow this process. Decamethylcyclopentasiloxane is not expected to be broken down by microorganisms, but can be broken down by soil ingredients and it may build up in tissues of aquatic organisms. RISK: The potential for decamethylcyclopentasiloxane to produce toxic effects in humans has not been studied. Eye irritation was minimal in laboratory animals exposed to high dose. Damage to the lung and nasal passages was observed in laboratory animals repeatedly exposed to low-to-moderate levels of decamethylcyclopentasiloxane vapor. Enlarged livers were observed in laboratory animals repeatedly exposed to high levels of decamethylcyclopentasiloxane vapor. Neither infertility nor abortion were observed in laboratory animals following exposure to moderate-to-high levels of decamethylcyclopentasiloxane vapor prior to mating through pregnancy and delivery. No birth defects were observed in offspring. An increased risk of cancer was not observed in women receiving cosmetic breast implants, which may contain decamethylcyclopentasiloxane. The potential for decamethylcyclopentasiloxane to cause cancer has not been examined in laboratory animals. The potential for decamethylcyclopentasiloxane to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.2 [mmHg]
0.3 mm Hg at 25 °C (OECD Guideline 104, Static Method Ebuliometer)

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

541-02-6
69430-24-6

Absorption Distribution and Excretion

To assess the fate of D5 absorbed from the skin in intact animals, (14)C-D5 was applied to the dorsal surface of male and female rats. Hair at the application site was clipped prior to application and the application site was covered with a non-occlusive elastic wrap. The study was designed to permit differentiation between D5 exhaled after absorption and D5 evaporating from the application site. After application of D5, the animals were transferred to metabolic cages for the collection of urine and feces. The majority (about 85%) of the applied (14)C-D5 volatilized from the skin. After 96 hr, 0.35% of the administered D5 remained at the application site and less than 1% of the applied (14)C-activity was recovered in urine and carcass with trace levels of (14)C-activity recovered in feces, CO2 traps, and tissues. The total amount of D5 absorbed was <1%.
Octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5) are cyclic siloxanes used as chemical intermediates with some applications in consumer products. The in vitro percutaneous absorption of (14)C-D4 and (14)C-D5 was studied in flow-through diffusion cells. Single doses were applied neat and in antiperspirant formulations to dermatomed human skin for 24 hr. The majority of applied D4 and D5 (approximately 90%) volatilized before being absorbed. Only 0.5% of applied D4 was absorbed while the absorption of D5 (0.04%) was one order of magnitude lower. The largest percentage (>90%) of the absorbed D4 and D5 was found in the skin. The fate of D4 and D5 absorbed in the skin was studied in rat in vivo. A single dose of (14)C-D4 (10, 4.8 and 2 mg/sq cm) and (14)C-D5 (10 mg/sq cm) was topically applied inside a dosing chamber attached to the dorsal area. Rats were housed in metabolism cages up to 24 hr to enable collection of urine, feces, expired/escaped volatiles. The majority of applied D4 or D5 had volatilized from the skin surface. Less than 1.0% of the applied D4 and only 0.2% of applied D5 was absorbed with approximately 60% of absorbed D4 and 30% of absorbed D5 reaching systemic compartments. The amount absorbed into the skin decreased with time showing that residual D4 and D5 diffused back to the skin surface and continued to evaporate. Overall, a low tendency to pass through the skin into systemic compartments was demonstrated for both D4 (< or = 0.5% of applied dose) and D5 (<0.1% of applied dose).
Toxicokinetic studies were performed in rats after dosing by gavage with (14)C-D5 (single dose of 1000 mg/kg bw) dissolved in different vehicles (corn oil and simethicone fluid) and as a neat material. The carrier had a significant influence on the extent of absorption of (14)C-D5. After administration of neat D5, approximately 10% of the dose was absorbed from the gastrointestinal tract. Based on blood area under the curve (AUC), absorption increased after administration of D5 in corn oil and decreased after administration in simethicone fluid. Elimination half-lives for D5-associated radioactivity in blood ranged from 45 (simethicone) to 240 hr (corn oil), and were between 117 (neat) and 242 hr (simethicone) for parent D5. The radioactivity eliminated in the urine consisted entirely of polar metabolites of D5. Mass balance analysis indicated that approximately 60-80 % of the administered D5 was excreted unchanged in the feces, and up to 20% of administered D5 as water soluble metabolites in urine. Half of the systemically available D5 was eliminated as unchanged D5 in exhaled air. However, the kinetics and tissue distribution observed after oral dosing were qualitatively different from the distributions after inhalation or dermal exposures. Higher relative concentrations of D5 were noted in liver and spleen as compared to exposure to D5 by inhalation and dermal application.
Separate 77-d fish feeding studies were conducted on the cyclic volatile methylsiloxane (cVMS) chemicals octamethylcyclotetrasiloxane and decamethylcyclopentasiloxane with the rainbow trout, Oncorhynchus mykiss, with the determination of biomagnification factor (BMF) and lipid-adjusted BMF (BMF(L)) values as the final experimental metrics. The studies used fish food concentrations of about 500 ug/g for exposure periods of 35 d, followed by a depuration period of 42 d with clean food. The fish tissue concentrations of D4 and D5 achieved empirical steady-state by day 21 in each study. By day 7 of exposure, total (14)C activity of both compounds had moved from the fish gastrointestinal (GI) tract into surrounding tissue. An absence of significant fish growth during the initial depuration phase allowed for measurement of empirical depuration rate constants (k2) independent of growth dilution for D4 and D5 of 0.035 and 0.040/d, respectively, corresponding to elimination half-lives of approximately 20d. These rate constants indicated that about 70-75% of steady-state was achieved during exposure in both studies, resulting in empirical steady-state BMF and BMF(L) values of 0.28 and 0.66 for D4, respectively, and 0.32 and 0.85 for D5, respectively. Kinetic modeling using simple first-order uptake and depuration dynamics produced good agreement with experimental data, with D4 and D5 assimilation efficiencies of 40% and 44%, respectively. Growth-corrected depuration rate constants modeled over the entire study data set indicated slower elimination kinetics for D4 (k2 of 0.007/d or half-life of 100 d) compared to D5 (k2 of 0.010/d or elimination half-life of 69 d). Kinetic BMFk values (i.e., k1/k2) for D4 and D5 were 1.7 and 1.3, respectively, with lipid-adjusted BMFk(L) values of 4.0 and 3.4, respectively.
For more Absorption, Distribution and Excretion (Complete) data for DECAMETHYLCYCLOPENTASILOXANE (13 total), please visit the HSDB record page.

Metabolism Metabolites

Major metabolites of D5 were identified in urine collected from Fischer (F-344) rats administered ... (14)C-D5 orally and via intravenous injection ... The metabolites of D5 are as follows: Me(2)Si(OH)(2), MeSi(OH)(3), MeSi(OH)(2)OSi(OH)(3), MeSi(OH)(2)OSi(OH)(2)Me, MeSi(OH)(2)OSi(OH)Me(2), Me(2)Si(OH)OSi(OH)Me(2), Me(2)Si(OH)OSiMe(2)OSi(OH)Me(2), nonamethylcyclopentasiloxanol, and hydroxymethylnonamethylcyclopentasiloxane. No parent ... D5 was present in urine. The presence of certain metabolites such as ... Me(2)Si(OH)(2) ... clearly established the occurrence of demethylation at the silicon-methyl bonds. Metabolites of the linear siloxane are structurally different from that obtained for cyclic siloxane except for the commonly present Me(2)Si(OH)(2). Mechanistic pathways for the formation of the metabolites were proposed.

Wikipedia

Decamethylcyclopentasiloxane
Lipstatin

Biological Half Life

Toxicokinetic studies were performed in rats after dosing by gavage with (14)C-D5 (single dose of 1000 mg/kg bw) dissolved in different vehicles (corn oil and simethicone fluid) and as a neat material. The carrier had a significant influence on the extent of absorption of (14)C-D5. ... Half of the systemically available D5 was eliminated as unchanged D5 in exhaled air. ...
Separate 77-d fish feeding studies were conducted on the cyclic volatile methylsiloxane (cVMS) chemicals octamethylcyclotetrasiloxane and decamethylcyclopentasiloxane with the rainbow trout, Oncorhynchus mykiss, with the determination of biomagnification factor (BMF) and lipid-adjusted BMF (BMF(L)) values as the final experimental metrics. The studies used fish food concentrations of about 500 ug/g for exposure periods of 35 d, followed by a depuration period of 42 d with clean food. ... An absence of significant fish growth during the initial depuration phase allowed for measurement of empirical depuration rate constants (k2) independent of growth dilution for D4 and D5 of 0.035 and 0.040/d, respectively, corresponding to elimination half-lives of approximately 20d.

Use Classification

Fragrance Ingredients
Cosmetics -> Hair conditioning; Emollient; Solvent

Methods of Manufacturing

Isolated from the hydrolysis product of dimethyldichlorosilane.
Acid hydrolysis of dimethyldichlorosilane gives a hydrolysate mixture of linear and cyclic polysiloxanes with decamethylcyclopentasiloxane as one cyclic component.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Cyclic Crude and Intermediate Manufacturing
Computer and Electronic Product Manufacturing
Synthetic Rubber Manufacturing
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Paint and Coating Manufacturing
Adhesive Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Wood Product Manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Cyclopentasiloxane, 2,2,4,4,6,6,8,8,10,10-decamethyl-: ACTIVE
Cyclomethicone is a generic name for several cyclic dimethyl polysiloxane compounds ... it refers not only to octamethylcyclotetrasiloxane (D4), but also to cyclotrisiloxane (D3), cyclopentasiloxane (D5), cyclohexasiloxane (D6), and cycloheptasiloxane (D7), i.e. compounds of the general formula (CH3)2n-(O)n-(Si)n where n = 3-7.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Combustible liquids.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
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